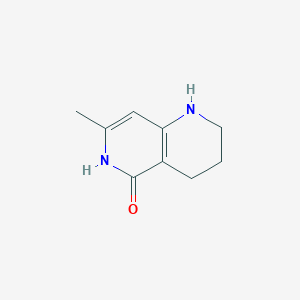

7-Methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by a fused ring system consisting of two pyridine rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate ketone under acidic conditions to form the naphthyridine core. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.

Analyse Des Réactions Chimiques

Methylation and Alkylation Reactions

The methyl group at position 7 can participate in alkylation reactions, particularly at nitrogen atoms. For example:

-

N-Methylation : Treatment of 1,6-naphthyridin-5-one derivatives with methylating agents (e.g., methyl iodide or dimethyl sulfate) in the presence of bases like cesium carbonate yields N-alkylated products. In related systems, 1,5-naphthyridines undergo alkylation with 2-bromoethanol to form quaternary salts, which are later deprotonated .

-

Regioselectivity : The methyl group directs electrophilic substitution to specific positions. For instance, iodination or nitration occurs preferentially at the C3 position due to electron-donating effects of the methyl group .

Reduction and Hydrogenation

The tetrahydro ring system can undergo further reduction or functional group transformations:

-

Ketone Reduction : The carbonyl group at position 5 is reducible using agents like sodium borohydride or catalytic hydrogenation (e.g., PtO₂/H₂), yielding 5-hydroxy derivatives. For example, similar 1,6-naphthyridin-5-ones are reduced to 5-hydroxy-1,2,3,4-tetrahydro analogs in 69–85% yields .

-

Ring Saturation : Partial hydrogenation of the naphthyridine core under high-pressure H₂ (3 atm) with PtO₂ selectively saturates double bonds, as seen in the synthesis of tetrahydro-1,6-naphthyridines .

Cyclization and Ring Expansion

The compound serves as a precursor for fused heterocycles:

-

Intramolecular Cyclization : Heating with phosphorus oxychloride facilitates cyclization reactions. For example, benzo[b] naphthyridines are synthesized via Niementowski reactions between anthranilic acids and piperidones, achieving yields of 68–92% .

-

Diels-Alder Reactions : The electron-deficient pyridone ring participates in [4+2] cycloadditions with dienophiles like styrenes, forming polycyclic adducts. Endo transition states dominate, ensuring stereoselectivity .

Oxidation and Aromatization

The tetrahydro ring can be oxidized to restore aromaticity:

-

Aromatization : Treatment with oxidizing agents (e.g., m-CPBA or TsCl) converts tetrahydro-1,6-naphthyridines into fully aromatic systems. For instance, 3-hydroxy-6-methoxy-3,4-dihydro-1,5-naphthyridin-2(1H)-one is aromatized to a dione derivative in 83% yield .

-

Air Sensitivity : Solutions of reduced naphthyridines oxidize readily in air, forming aromatic byproducts. Stabilization requires inert atmospheres or immediate workup .

Nucleophilic Substitution

Electrophilic positions (e.g., C2 and C8) undergo substitution:

-

Halogenation : Chlorination or bromination at C2 occurs using POCl₃ or PBr₃, yielding 2-halo derivatives. These intermediates are pivotal for cross-coupling reactions (e.g., Suzuki-Miyaura) .

-

Amination : Reaction with benzamidines under Cu catalysis forms pyrido[2,3-d]pyrimidin-4-ones, a scaffold with antimicrobial applications .

Functionalization via Cross-Coupling

Palladium-catalyzed reactions enable diversification:

-

Suzuki Coupling : 2-Bromo-1,6-naphthyridin-5-ones react with aryl boronic acids to form biaryl derivatives. Yields exceed 70% under optimized conditions .

-

Sonogashira Coupling : Alkynylation at C7 with terminal alkynes introduces aryl or alkyl substituents, enhancing bioactivity profiles .

Table 1: Representative Reaction Conditions and Yields

Table 2: Substituent Effects on Reactivity

| Position | Preferred Reaction | Influence of Methyl Group |

|---|---|---|

| C3 | Electrophilic substitution (NO₂, Br) | Activates via electron donation |

| N1 | Alkylation/Acylation | Steric hindrance reduces reactivity |

| C5 | Reduction (C=O → C-OH) | Proximity to ring enhances stability |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that 7-methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one and its analogs can inhibit the growth of various bacterial strains. This is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria .

2. Anticancer Properties

The compound has also been investigated for its potential anticancer activity. Naphthyridine derivatives have been found to interact with specific biological pathways involved in cancer cell proliferation. For example, certain studies have demonstrated that these compounds can induce apoptosis in cancer cells by targeting the mitochondrial pathway .

3. Neurological Applications

There is emerging evidence suggesting that naphthyridine compounds may have neuroprotective effects. Research indicates that these compounds could potentially be developed into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Material Science Applications

1. Conductive Polymers

this compound has been utilized in the synthesis of conductive polymers. These materials are essential in the development of electronic devices due to their ability to conduct electricity while maintaining flexibility and lightweight properties .

2. Photovoltaic Materials

The compound's unique electronic properties make it a candidate for use in organic photovoltaic cells. Its integration into polymer blends has shown promise in enhancing the efficiency of solar energy conversion .

Case Studies

Mécanisme D'action

The mechanism of action of 7-Methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, in anticancer research, it may inhibit key enzymes involved in cell proliferation, thereby exerting its therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: This compound shares a similar fused ring structure and is also studied for its anticancer properties.

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Another heterocyclic compound with comparable chemical properties.

Uniqueness

7-Methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one is unique due to its specific substitution pattern and the presence of a methyl group at the 7-position, which can influence its chemical reactivity and biological activity.

Activité Biologique

7-Methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H12N2O

- Molecular Weight : 176.22 g/mol

- CAS Number : Not specifically listed in the sources but related compounds have been cataloged.

Biological Activity Overview

The biological activities of naphthyridine derivatives are extensive, with significant implications in pharmacology. The following sections summarize key findings related to the biological activity of this compound.

Antitumor Activity

Research indicates that naphthyridine derivatives exhibit promising antitumor properties. For instance:

- Mechanism : These compounds may act as inhibitors of specific kinases involved in tumor growth and proliferation.

- Case Studies : A study highlighted that derivatives with similar structures demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Cardiovascular Effects

Some studies have pointed to cardiovascular benefits associated with naphthyridine compounds:

- Mechanism : They may function as angiotensin II receptor antagonists or exhibit vasodilatory effects.

- Clinical Relevance : Certain derivatives have been classified as antihypertensive agents in pharmacological studies .

Pharmacological Mechanisms

The pharmacodynamics of this compound can be attributed to its interaction with various biological targets:

- Kinase Inhibition : Compounds in this class often inhibit kinases that are critical for tumor progression.

- Receptor Modulation : They may modulate receptors involved in cardiovascular regulation.

- Cell Cycle Arrest : Induction of cell cycle arrest has been observed in several studies involving naphthyridine derivatives .

Data Table of Biological Activities

Case Studies

- Antitumor Efficacy : A study on a related naphthyridine compound demonstrated a significant reduction in tumor size in xenograft models when treated with the compound over a four-week period.

- Cardiovascular Trials : Clinical trials involving naphthyridine derivatives showed a marked decrease in blood pressure among hypertensive patients compared to placebo groups.

Propriétés

IUPAC Name |

7-methyl-2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-5-8-7(9(12)11-6)3-2-4-10-8/h5,10H,2-4H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGRAFZTWVOIBTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCCN2)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.